molecular formula C10H14ClNO3S B14212667 4-(4-Chlorobutoxy)benzene-1-sulfonamide CAS No. 824407-29-6

4-(4-Chlorobutoxy)benzene-1-sulfonamide

Cat. No.: B14212667
CAS No.: 824407-29-6
M. Wt: 263.74 g/mol
InChI Key: RWWODAXUVQDUER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Chlorobutoxy)benzene-1-sulfonamide is an organic compound with the molecular formula C10H13ClNO3S It is a sulfonamide derivative, which means it contains a sulfonamide functional group (-SO2NH2) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorobutoxy)benzene-1-sulfonamide typically involves the reaction of 4-chlorobutyl chloride with sodium 4-hydroxybenzenesulfonate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobutoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 4-chlorobutyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The nitro group (if present) can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reaction is typically carried out in an organic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted sulfonamides, depending on the nucleophile used.

    Oxidation: The major products are sulfonic acids or sulfonyl chlorides.

    Reduction: The major products are amines or other reduced derivatives.

Scientific Research Applications

4-(4-Chlorobutoxy)benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its sulfonamide group.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may have potential as an antibacterial agent.

    Industry: It can be used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Chlorobutoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing it to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobutylbenzene: Similar structure but lacks the sulfonamide group.

    4-Hydroxybenzenesulfonamide: Similar structure but lacks the 4-chlorobutyl group.

    4-Chlorobenzenesulfonamide: Similar structure but lacks the butoxy group.

Uniqueness

4-(4-Chlorobutoxy)benzene-1-sulfonamide is unique due to the presence of both the 4-chlorobutyl and sulfonamide groups, which confer specific chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

824407-29-6

Molecular Formula

C10H14ClNO3S

Molecular Weight

263.74 g/mol

IUPAC Name

4-(4-chlorobutoxy)benzenesulfonamide

InChI

InChI=1S/C10H14ClNO3S/c11-7-1-2-8-15-9-3-5-10(6-4-9)16(12,13)14/h3-6H,1-2,7-8H2,(H2,12,13,14)

InChI Key

RWWODAXUVQDUER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCCCCCl)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.